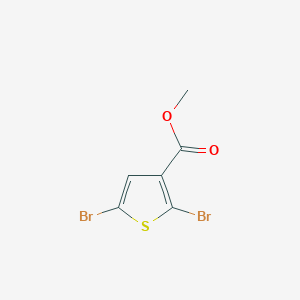

Methyl 2,5-dibromothiophene-3-carboxylate

描述

Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Research

Thiophene and its derivatives hold a central and privileged position in modern chemical research, spanning medicinal chemistry, materials science, and synthetic organic chemistry. nih.gov The thiophene nucleus is a bioisostere of the benzene (B151609) ring, meaning it has similar physicochemical properties, which allows it to be incorporated into a multitude of compounds with diverse applications. cognizancejournal.com In medicinal chemistry, thiophene-based compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antihypertensive properties. nih.govcognizancejournal.comnih.gov Several commercially available drugs, such as the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine, feature a thiophene scaffold, highlighting its importance in drug discovery. nih.gov

Beyond pharmaceuticals, thiophene derivatives are crucial in the development of organic materials. researchgate.net Their excellent electron transport properties and chemical robustness make them ideal components for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (solar cells). researchgate.net The ability to tune the electronic and optical properties of these materials through chemical modification of the thiophene ring has driven extensive research in this area. acs.org The versatility of thiophene derivatives as intermediates in organic synthesis is also a key aspect of their significance. nih.gov They readily undergo electrophilic substitution reactions and can be functionalized to create a vast library of compounds for various applications. cognizancejournal.com

Methyl 2,5-dibromothiophene-3-carboxylate as a Pivotal Intermediate in Synthetic Chemistry

This compound is a prime example of a halogenated thiophene derivative that serves as a pivotal intermediate in synthetic chemistry. The strategic placement of two bromine atoms at the 2 and 5 positions and a methyl carboxylate group at the 3 position of the thiophene ring makes this compound a highly versatile building block. The bromine atoms are particularly useful as they can be readily substituted through various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of a wide range of functional groups. nih.govnih.gov This capability is crucial for the construction of complex organic molecules with desired electronic, optical, or biological properties.

The electron-withdrawing nature of the methyl carboxylate group influences the reactivity of the thiophene ring, further enhancing its utility in synthesis. ossila.com For instance, the ethyl analog, Ethyl 2,5-dibromothiophene-3-carboxylate, has been successfully employed in the synthesis of high-efficiency polymer semiconductors for organic photovoltaic applications. ossila.com This demonstrates the potential of this class of compounds in the development of advanced materials. The ability to selectively functionalize the different positions of the thiophene ring in this compound allows chemists to precisely tailor the structure and properties of the final products, making it an invaluable tool in the synthesis of novel organic compounds.

Below is a table detailing some of the physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 89280-91-1 |

| Molecular Formula | C6H4Br2O2S |

| Molecular Weight | 299.97 g/mol |

| Appearance | Solid |

| Purity | ≥95% |

| Storage Temperature | 2-8°C |

This data is compiled from publicly available information and may vary by supplier.

Overview of Research Trajectories for Halogenated Heterocyclic Building Blocks

Another important research direction is the expansion of the diversity of available halogenated heterocyclic building blocks. Chemists are constantly working to create new scaffolds with different ring systems, substitution patterns, and combinations of halogen atoms. This allows for a more comprehensive exploration of chemical space in drug discovery and materials science. nbinno.com The strategic introduction of halogen atoms can significantly impact a molecule's biological activity by influencing its lipophilicity, metabolic stability, and binding affinity to target proteins. nbinno.com

Furthermore, there is a growing interest in understanding the fundamental properties of halogenated heterocycles, including their non-covalent interactions, such as halogen bonding. acs.org This knowledge is crucial for the rational design of new materials with tailored properties. The development of computational models to predict the behavior of these building blocks is also a key area of research, as it can accelerate the discovery and optimization of new functional molecules. nih.gov The continued exploration of these research trajectories will undoubtedly lead to the development of new and innovative applications for halogenated heterocyclic building blocks in the future.

属性

IUPAC Name |

methyl 2,5-dibromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOITIHBHNKQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856579 | |

| Record name | Methyl 2,5-dibromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89280-91-1 | |

| Record name | Methyl 2,5-dibromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Methyl 2,5 Dibromothiophene 3 Carboxylate

Cross-Coupling Reactions Involving Brominated Thiophene (B33073) Esters

Cross-coupling reactions are powerful carbon-carbon bond-forming tools that have been extensively applied to functionalize halogenated thiophenes. Methyl 2,5-dibromothiophene-3-carboxylate serves as an excellent substrate for these transformations, allowing for the introduction of a wide array of aryl, vinyl, and alkyl groups.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Kumada)

Palladium-catalyzed reactions are the cornerstone of modern organic synthesis for constructing biaryl and vinyl-aryl structures. The Suzuki, Stille, and Kumada couplings are particularly effective for the functionalization of brominated thiophenes.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is widely used for its mild conditions and tolerance of various functional groups. nih.govnih.gov In the case of 3-substituted-2,5-dibromothiophenes, such as 2,5-dibromo-3-hexylthiophene, studies have shown that mono-arylation occurs with high regioselectivity. The reaction preferentially takes place at the C5-position (alpha to the sulfur) over the C2-position. mdpi.comresearchgate.net This selectivity is attributed to the greater electron deficiency at the C5 carbon. researchgate.net Both mono- and double-coupling reactions can be achieved by controlling the stoichiometry of the organoboron reagent. nih.govresearchgate.net For instance, using one equivalent of arylboronic acid leads to the mono-arylated product, while using an excess (2.5 equivalents) drives the reaction to completion, yielding the 2,5-diarylthiophene. nih.govmdpi.com

The Stille coupling utilizes organotin reagents and offers the advantage of being largely insensitive to moisture and air. libretexts.org This reaction has been successfully employed in the synthesis of conjugated polymers. For example, this compound has been used as a monomer in Stille polycondensation reactions with organostannane comonomers to create well-defined polythiophenes with functional groups. d-nb.info The reaction typically proceeds with a palladium(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in a non-polar solvent like toluene (B28343) at elevated temperatures. rsc.org

The Kumada coupling employs a Grignard reagent (organomagnesium halide) and is often catalyzed by either nickel or palladium complexes. organic-chemistry.orggoogle.com It is a powerful method for forming C-C bonds, particularly for creating alkyl- or aryl-substituted thiophenes. wiley-vch.de While highly effective, the utility of the Kumada coupling can be limited by the high reactivity of the Grignard reagent, which may not be compatible with sensitive functional groups like esters unless low temperatures are used.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Key Finding |

| Suzuki | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Selective mono-arylation at the C5 position with 1 equivalent of arylboronic acid. mdpi.comresearchgate.netresearchgate.net |

| Suzuki | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Double arylation at C2 and C5 positions with ≥2.5 equivalents of arylboronic acid. nih.gov |

| Stille | Pd₂(dba)₃/P(o-tol)₃ | N/A | Toluene | Effective for polycondensation of thiophene monomers to form conjugated polymers. d-nb.inforsc.org |

| Kumada | Ni(dppf)Cl₂ or Pd(dppf)Cl₂ | N/A | THF or 2-MeTHF | Efficient for alkylation and arylation, though functional group compatibility can be a concern. google.comwiley-vch.de |

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling has emerged as a valuable alternative to traditional cross-coupling methods, particularly for its ability to couple two different electrophiles, often an aryl halide and an alkyl halide, in the presence of a reducing agent like manganese or zinc. yale.edunih.govnih.gov This approach avoids the need to pre-form and handle often sensitive organometallic reagents.

The general mechanism involves the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition into the more reactive electrophile (typically the aryl bromide). The resulting aryl-nickel complex can then react with the second electrophile through a radical-type pathway or further reduction and coupling cycles. nih.gov These reactions provide an efficient method for the formation of C(sp²)–C(sp³) bonds. nih.gov While specific examples utilizing this compound are not extensively documented, the proven reactivity of various aryl bromides in nickel-catalyzed cross-electrophile couplings suggests its potential as a suitable substrate for forming alkylated arene products. rsc.orgsmith.edu

Heck Reactions with Thiophene Derivatives

The Heck reaction is a palladium-catalyzed method for the C-C coupling of an unsaturated halide (like an aryl bromide) with an alkene. organic-chemistry.orgyoutube.com The reaction typically proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst. liverpool.ac.uk

This reaction is highly versatile and tolerates a wide range of functional groups. mdpi.comsemanticscholar.org Thiophene-based halides are competent substrates for the Heck reaction. For example, both 2- and 3-bromothiophene (B43185) derivatives have been shown to couple with various alkenes to produce substituted vinylthiophenes. The reaction is stereospecific, generally favoring the formation of the E-isomer. youtube.com Given the reactivity of simpler bromothiophenes, this compound is expected to readily participate in Heck reactions, allowing for the introduction of vinyl substituents at either the C2 or C5 position, with selectivity likely governed by the reaction conditions and the steric and electronic environment of the two bromine atoms.

Nucleophilic Substitution Reactions at Brominated Positions

While aromatic rings are typically electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can render the ring sufficiently electrophilic to undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The mechanism is a two-step addition-elimination process, where the nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is expelled, restoring the aromaticity of the ring. youtube.comkhanacademy.org

For thiophene derivatives, SNAr reactions are well-documented. nih.gov The reactivity of the ring is significantly enhanced by electron-withdrawing substituents that can stabilize the negative charge of the Meisenheimer intermediate. The methyl carboxylate group at the C3 position of this compound acts as such an activating group. Computational studies on related 2-methoxy-3-X-5-nitrothiophenes (where X can be a carboxylate ester) show that the initial nucleophilic addition is the rate-determining step. nih.gov The bromine atoms on this compound are potential leaving groups for SNAr reactions with strong nucleophiles like alkoxides, amines, or thiolates, providing a direct route to introduce heteroatom functionalities onto the thiophene core.

Direct Heteroarylation and C-H Functionalization

In recent years, direct (hetero)arylation via C-H bond activation has become an increasingly important strategy, offering a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of one of the coupling partners. researchgate.net In these reactions, a C-H bond on one aromatic system is coupled directly with an aryl halide.

This compound is an ideal substrate for coupling with various heteroaromatic compounds that possess an activatable C-H bond. Palladium catalysts are commonly used to facilitate this transformation. For instance, 2,5-dibromothiophene (B18171) derivatives can undergo one-pot, double C-H heteroarylation with partners such as thiazoles, furans, and other thiophenes. researchgate.net These reactions are typically performed at high temperatures in the presence of a palladium catalyst, a ligand, and a base (often a carboxylate salt like KOAc or pivalate). This methodology allows for the efficient synthesis of complex, conjugated systems like diheteroarylated thiophenes. researchgate.net Furthermore, the C-H bonds on the thiophene ring itself can be functionalized, as demonstrated in the direct carboxylation of thiophene with CO₂, promoted by a cesium carbonate and carboxylate salt medium. mdpi.com

Regioselectivity and Chemoselectivity in Transformations

When a molecule possesses multiple reactive sites, controlling the selectivity of a reaction is paramount. This compound has two non-equivalent bromine atoms at the C2 and C5 positions, leading to questions of regioselectivity in mono-functionalization reactions.

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally the selectivity-determining step. acs.org For 3-substituted-2,5-dibromothiophenes, there is a consistent and strong preference for the initial reaction to occur at the C5-bromo position. mdpi.comresearchgate.net This regioselectivity can be explained by a combination of steric and electronic factors. The C5 position is sterically less hindered than the C2 position, which is adjacent to the C3-substituent. Electronically, computational studies suggest that factors beyond simple C-Br bond dissociation energy (BDE) are at play, with frontier molecular orbital (FMO) interactions also influencing the transition state energy of the oxidative addition. acs.org The electron-withdrawing methyl carboxylate group at C3 influences the electron distribution in the ring, making the C5 position more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. mdpi.comresearchgate.net

This inherent difference in reactivity allows for the selective mono-functionalization at C5, leaving the C2-bromo group available for a subsequent, different transformation. By carefully choosing catalysts, ligands, and reaction conditions, it is possible to control whether a reaction proceeds with mono- or di-substitution, and in the case of different coupling partners, to synthesize asymmetric 2,5-disubstituted thiophenes. nih.govdntb.gov.ua

Positional Isomerism and Reactivity Differentiation (e.g., Methyl 4,5-dibromothiophene-3-carboxylate)

Positional isomers are constitutional isomers that share the same molecular formula and functional groups but differ in the location of these groups on the carbon skeleton. In the context of substituted thiophenes, positional isomerism significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. A clear example of this is seen when comparing this compound with its positional isomer, Methyl 4,5-dibromothiophene-3-carboxylate.

Both isomers possess the same molecular formula (C₆H₄Br₂O₂S) and the same functional groups: two bromine atoms and a methyl carboxylate group attached to a thiophene ring. However, the arrangement of the bromine atoms around the ring leads to distinct reactivity profiles, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki or Stille reactions.

The differentiation in reactivity is primarily governed by the position of the carbon-bromine bonds relative to the sulfur atom in the thiophene ring. The positions adjacent to the sulfur atom (C2 and C5) are known as alpha (α) positions, while the positions further from the sulfur (C3 and C4) are beta (β) positions. In palladium-catalyzed cross-coupling reactions, the oxidative addition step, which involves the cleavage of the C-Br bond, is generally more facile at the α-positions. This is attributed to the higher electron density at the α-positions, which facilitates the interaction with the palladium catalyst.

In This compound , both bromine atoms are located at α-positions (C2 and C5). Both C-Br bonds are activated and susceptible to oxidative addition. However, studies on similar 2,5-dibromo-3-substituted thiophenes have shown that the C5-Br bond is often more reactive than the C2-Br bond. researchgate.netresearchgate.net This selectivity is influenced by both steric and electronic effects of the substituent at the C3 position. The methyl carboxylate group is an electron-withdrawing group, which deactivates the ring, but its influence may be felt differently at the adjacent C2 position compared to the more distant C5 position.

In contrast, Methyl 4,5-dibromothiophene-3-carboxylate has one bromine atom at an α-position (C5) and the other at a β-position (C4). In this case, a significant difference in reactivity between the two C-Br bonds is expected. The C5-Br bond, being at an α-position, is significantly more reactive in palladium-catalyzed reactions than the C4-Br bond at the β-position. researchgate.net This pronounced difference allows for regioselective functionalization, where the C5 position can be selectively coupled, leaving the C4-Br bond intact for subsequent chemical transformations.

This differential reactivity allows chemists to use these isomers as distinct building blocks in organic synthesis. For instance, the selective reaction at the C5 position of Methyl 4,5-dibromothiophene-3-carboxylate can be exploited to introduce a specific aryl group via a Suzuki reaction, followed by a different transformation at the C4 position. researchgate.net

Interactive Data Table: Comparison of Positional Isomers

| Feature | This compound | Methyl 4,5-dibromothiophene-3-carboxylate |

| Structure | Br at C2, C5; CO₂Me at C3 | Br at C4, C5; CO₂Me at C3 |

| Molecular Formula | C₆H₄Br₂O₂S | C₆H₄Br₂O₂S |

| Molecular Weight | 299.97 g/mol | 299.97 g/mol |

| Bromine Positions | α, α | α, β |

| Predicted Reactivity | High reactivity at both C2 and C5, with potential for selective reaction at C5. | High reactivity at C5 (α-position), low reactivity at C4 (β-position). Allows for high regioselectivity. |

Elucidation of Reaction Mechanisms via Spectroscopic Probes

The elucidation of reaction mechanisms involving this compound relies heavily on the use of modern spectroscopic techniques. These methods allow researchers to monitor the progress of a reaction in real-time, identify intermediate species, and confirm the structure of the final products. The most common spectroscopic probes employed for these purposes are Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a valuable tool for monitoring the transformation of functional groups during a reaction. In a reaction involving this compound, such as a Suzuki cross-coupling, FT-IR spectroscopy can track the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the newly formed carbon-carbon bond and the vibrations of the introduced aryl group. The strong carbonyl (C=O) stretch of the methyl ester group (~1720-1740 cm⁻¹) typically remains throughout the reaction and can serve as an internal reference point. By collecting spectra at different time intervals, a kinetic profile of the reaction can be constructed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for mechanistic studies in solution-phase chemistry. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure of reactants, intermediates, and products.

¹H NMR: For this compound, the single proton on the thiophene ring (at the C4 position) gives a characteristic singlet in the aromatic region of the spectrum. During a reaction where one of the bromine atoms is substituted, the chemical shift and multiplicity of this proton, as well as the appearance of new signals from the incoming group, can be precisely monitored to determine the extent of the reaction and the regioselectivity.

¹³C NMR: This technique provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms bonded to bromine are distinct. Upon successful substitution, these signals will disappear and be replaced by new signals corresponding to the carbons of the newly formed biaryl system, providing conclusive evidence of C-C bond formation.

Low-Temperature NMR: In some cases, reaction intermediates, such as the oxidative addition complex in a palladium-catalyzed cycle, may be stable enough to be observed at low temperatures. Low-temperature NMR studies can provide direct evidence for the existence of these transient species, offering invaluable insight into the reaction pathway. nih.gov

By combining these spectroscopic methods, a detailed picture of the reaction mechanism can be assembled. For example, in a study of a Suzuki coupling reaction, samples can be taken from the reaction mixture at various times and analyzed by NMR to quantify the consumption of the starting material and the formation of the product. This data can then be used to determine reaction rates and understand the factors that influence selectivity.

Interactive Data Table: Spectroscopic Probes for Mechanistic Studies

| Spectroscopic Probe | Information Provided | Application Example for this compound |

| FT-IR Spectroscopy | Tracks changes in functional groups. | Monitoring the disappearance of the C-Br stretch and the appearance of new aromatic C-H bands during a cross-coupling reaction. researchgate.netresearchgate.net |

| ¹H NMR Spectroscopy | Provides information on the proton environment and structural connectivity. | Observing the shift of the H4 proton signal and the appearance of new aromatic proton signals from the coupled aryl group. |

| ¹³C NMR Spectroscopy | Details the carbon framework of the molecule. | Confirming C-C bond formation by observing the disappearance of the C-Br signals and the appearance of new quaternary carbon signals at the coupling site. |

| Mass Spectrometry (MS) | Determines the molecular weight of reactants, products, and intermediates. | Confirming the molecular weight of the final product to verify that the desired substitution has occurred. |

Derivatization and Functionalization Strategies Utilizing Methyl 2,5 Dibromothiophene 3 Carboxylate

Conversion of the Ester Group to Other Functionalities

The methyl ester group at the 3-position of the thiophene (B33073) ring serves as a valuable handle for a variety of chemical transformations. These modifications can be used to tune the electronic properties, solubility, and processability of the resulting materials.

The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a key step in the synthesis of monomers for condensation polymerization or for the introduction of functional groups that can direct self-assembly.

Furthermore, the ester functionality can be reduced to a primary alcohol. This conversion is typically achieved using powerful reducing agents such as lithium aluminum hydride. The resulting hydroxymethyl group can be further functionalized, for example, through etherification or esterification, to introduce a wide range of side chains. These side chains can play a crucial role in determining the morphology and performance of the final material.

While direct conversion of the methyl ester to an amide is possible, a more common approach involves a two-step procedure. First, the ester is hydrolyzed to the carboxylic acid, which is then activated, for instance, by conversion to an acyl chloride. Subsequent reaction with a primary or secondary amine yields the desired amide. This method provides a high degree of flexibility in the introduction of various N-substituted amide functionalities.

| Starting Material | Reagents/Conditions | Product | Functional Group Conversion |

| Methyl 2,5-dibromothiophene-3-carboxylate | 1. NaOH, H₂O/MeOH, Δ2. H₃O⁺ | 2,5-Dibromothiophene-3-carboxylic acid | Ester to Carboxylic Acid |

| This compound | 1. LiAlH₄, THF2. H₂O | (2,5-Dibromothiophen-3-yl)methanol | Ester to Alcohol |

| 2,5-Dibromothiophene-3-carboxylic acid | 1. SOCl₂ or (COCl)₂2. R₂NH | N,N-Dialkyl-2,5-dibromothiophene-3-carboxamide | Ester to Amide (via Carboxylic Acid) |

Selective Functionalization of Bromine Atoms

A key feature of this compound is the potential for selective functionalization of the two bromine atoms. The bromine at the C5 position is generally more reactive towards electrophilic substitution and some cross-coupling reactions due to the electronic influence of the ester group. This difference in reactivity can be exploited to achieve stepwise functionalization of the thiophene ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for the selective formation of carbon-carbon bonds at the halogenated positions. By carefully controlling the reaction conditions, including the choice of catalyst, ligands, and temperature, it is possible to achieve monosubstitution at the more reactive bromine atom, leaving the second bromine atom available for subsequent transformations.

For instance, a selective Suzuki-Miyaura coupling of this compound with an arylboronic acid can be achieved to yield the corresponding 5-aryl-2-bromothiophene derivative. This stepwise approach is fundamental to the synthesis of well-defined oligomers and complex molecular architectures.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Reference |

| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Methyl 5-bromo-2-phenylthiophene-3-carboxylate | researchgate.net |

Synthesis of Oligothiophenes and Polythiophenes as Conjugated Systems

This compound is a valuable precursor for the synthesis of conjugated oligothiophenes and polythiophenes. These materials are of significant interest for applications in organic electronics, such as organic solar cells and field-effect transistors.

The design of monomers derived from this compound allows for the fine-tuning of the resulting polymer's properties. The ester group can be retained to enhance solubility and influence the polymer's electronic characteristics. Alternatively, it can be converted to other functionalities, as described in section 4.1, to introduce specific side chains that control the polymer's morphology and intermolecular interactions. For example, the asymmetric nature of the substituted thiophene can lead to regiorandom characteristics in the polymer, which can increase solubility in non-halogenated solvents. nanoscience.or.krresearchgate.net

The synthesis of well-defined oligothiophenes often relies on a sequential and iterative approach involving bromination and cross-coupling reactions. Starting with a selectively functionalized this compound derivative, the remaining bromine atom can be coupled with another thiophene unit. This newly formed bithiophene can then be brominated at a specific position, typically with N-bromosuccinimide (NBS), to introduce a new reactive site for the next coupling step. This iterative process allows for the controlled growth of the oligomer chain to a desired length.

Formation of Complex Polyheterocyclic Architectures

Beyond linear oligomers and polymers, this compound can serve as a starting material for the construction of more complex polyheterocyclic architectures. By employing a combination of selective cross-coupling reactions and intramolecular cyclization strategies, it is possible to synthesize fused thiophene systems and other extended aromatic structures.

For example, after selective functionalization of the two bromine atoms with appropriate precursors, an intramolecular cyclization reaction, such as a palladium-catalyzed C-H activation or a photo-induced cyclization, could be envisioned to form a thieno[3,2-b]thiophene (B52689) or a benzodithiophene core. These fused aromatic systems are highly sought after for their rigid, planar structures and excellent charge transport properties, making them promising candidates for high-performance organic electronic devices.

Applications in Advanced Materials Science

Precursors for Organic Electronic Materials

The unique molecular architecture of Methyl 2,5-dibromothiophene-3-carboxylate allows for its incorporation into polymeric structures that form the active layers in a range of organic electronic devices. The thiophene (B33073) unit provides excellent charge transport properties, while the carboxylate group can be used to tune the electronic properties and solubility of the resulting polymers.

Organic Semiconductors

This compound is a key monomer in the synthesis of certain organic semiconductors. These materials are attractive for their potential in low-cost, flexible, and large-area electronic applications. The polymerization of this monomer, often through cross-coupling reactions like Stille polymerization, allows for the creation of polythiophene derivatives with tailored properties.

One notable example is the synthesis of poly(3-dodecylthiophene-co-methyl-3-carboxylate thiophene) (P3DDT-COOMe). In this process, this compound is copolymerized with another thiophene derivative. The resulting polymer exhibits good solubility in common organic solvents, which is crucial for solution-based processing of thin films for electronic devices. The presence of the methyl carboxylate group influences the electronic structure and morphology of the polymer, which in turn affects its performance as a semiconductor.

| Polymer Name | Monomers | Polymerization Method | Key Properties |

| P3DDT-COOMe | This compound, 2,5-bis(trimethylstannyl)-3-dodecylthiophene | Stille Polymerization | Good solubility, tunable electronic properties |

Organic Photovoltaic Materials (OPVs)

While direct applications of polymers derived exclusively from this compound in champion OPV devices are not extensively documented, its structural motifs are highly relevant. The closely related ethyl ester, Ethyl 2,5-dibromothiophene-3-carboxylate, has been utilized in the synthesis of high-efficiency polymer semiconductors for OPVs. This suggests that the methyl ester is also a viable precursor for creating donor-acceptor copolymers, which are the cornerstone of modern bulk heterojunction solar cells.

Organic Light-Emitting Diodes (OLEDs)

Similar to the case of OPVs, the direct use of homopolymers of this compound in OLEDs is not widely reported. However, the fundamental properties of thiophene-based polymers make them suitable candidates for various roles in OLEDs, including as part of the emissive layer or as charge-transporting layers. The ability to functionalize the polymer backbone with groups like methyl carboxylate allows for the tuning of the emission color and charge-carrier mobility. For instance, the incorporation of this monomer into a copolymer structure could be used to create host materials for phosphorescent emitters or to develop new emissive polymers with specific color characteristics.

Role in Conductive Polymers and Films

The polymerization of this compound leads to the formation of poly(thiophene-3-carboxylate) derivatives. These polymers are a class of conductive polymers, where the conductivity arises from the delocalized π-electrons along the conjugated backbone. The conductivity of these materials can be further enhanced through a process called doping, which involves introducing either oxidizing or reducing agents to create charge carriers (polarons and bipolarons) in the polymer chain.

The resulting conductive films can be prepared by various solution-based techniques, such as spin-coating or printing, owing to the solubility imparted by the ester group and any additional alkyl side chains. These films have potential applications in areas such as transparent conductive electrodes, anti-static coatings, and sensors. The properties of these films are highly dependent on the polymer's molecular weight, regioregularity, and solid-state packing, all of which can be influenced by the choice of polymerization method and conditions.

Development of Functionalized Conjugated Polymers

This compound is an exemplary monomer for the development of functionalized conjugated polymers. The methyl ester group is not just a passive substituent; it can be chemically modified post-polymerization to introduce a wide range of other functional groups. For example, the ester can be hydrolyzed to a carboxylic acid, which can then be further reacted to attach different chemical moieties.

This post-polymerization functionalization opens up a vast design space for creating materials with specific properties. For instance, attaching hydrophilic groups can improve the polymer's solubility in polar solvents or water, which is advantageous for biocompatible or environmentally friendly electronic devices. Conversely, attaching hydrophobic groups can be used to control the polymer's interaction with other components in a blend, such as in the active layer of an OPV. This versatility makes this compound a valuable tool for the rational design of new functional materials for advanced applications.

| Starting Polymer | Reagent/Condition | Functionalized Polymer | Potential Application |

| Poly(methyl thiophene-3-carboxylate) | Base hydrolysis (e.g., NaOH) | Poly(thiophene-3-carboxylic acid) | pH sensors, bio-sensors |

| Poly(thiophene-3-carboxylic acid) | Amide coupling (e.g., with an amine) | Poly(thiophene-3-carboxamide) derivative | Tailored solubility, specific interactions |

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

Methyl 2,5-dibromothiophene-3-carboxylate as a Key Building Block

The structure of this compound is particularly amenable to synthetic elaboration, making it a key building block for creating libraries of compounds for drug discovery. The thiophene (B33073) core contains two bromine atoms at the 2- and 5-positions, which are prime sites for modification through various cross-coupling reactions. researchgate.net These positions are not electronically equivalent; the bromine at the 5-position (alpha to the sulfur and adjacent to an unsubstituted carbon) often exhibits different reactivity compared to the bromine at the 2-position (alpha to the sulfur but adjacent to the carboxylate group). This inherent difference in reactivity can be exploited to achieve selective, stepwise functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective for creating new carbon-carbon bonds at these positions. researchgate.netmdpi.com Studies on structurally similar compounds, like 2,5-dibromo-3-alkylthiophenes, have demonstrated that the coupling reaction can be controlled to selectively substitute one bromine atom over the other, typically reacting first at the more sterically accessible and electronically favorable 5-position. researchgate.netmdpi.com This regioselectivity is a crucial feature, as it allows chemists to introduce a desired chemical group at one position, and then perform a different reaction at the second bromine atom, leading to the synthesis of unsymmetrically disubstituted thiophenes. This step-by-step approach is fundamental to building the complex molecular architectures often required for potent and selective drug candidates.

Synthesis of Biologically Active Thiophene Derivatives

The thiophene scaffold is a constituent of numerous pharmacologically active compounds, demonstrating a wide range of therapeutic effects including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netmdpi.com The functional handles on this compound provide a direct route to novel thiophene derivatives with potential biological applications.

Research on analogous 2,5-dibromo-3-alkylthiophenes has shown that Suzuki cross-coupling reactions can be used to synthesize a variety of 2,5-diaryl-3-alkylthiophenes. nih.govmdpi.com These resulting compounds have been evaluated for their biological activities and have shown promising results. For instance, certain 2,5-biaryl-3-hexylthiophene derivatives have exhibited significant anti-tumor activity against breast cancer cell lines (MCF-7 and 4T1) and potent biofilm inhibition properties. nih.govmdpi.com

Furthermore, the aminothiophene scaffold, which can be derived from precursors like this compound through subsequent chemical transformations, is a cornerstone for the synthesis of fused heterocyclic systems such as thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines. mdpi.comuni-heidelberg.denih.gov These fused ring systems are particularly prevalent in the development of kinase inhibitors, a major class of cancer therapeutics. ugr.esnih.gov Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. ugr.es Thienopyrimidine-based molecules have been successfully designed to target specific kinases, such as Epidermal Growth Factor Receptor (EGFR), highlighting the importance of the thiophene core as a template for developing targeted cancer therapies. nih.gov

| Scaffold | Derived From | Reported Biological Activity | Therapeutic Area |

|---|---|---|---|

| 2,5-Diaryl-3-alkylthiophene | 2,5-Dibromo-3-alkylthiophene | Antitumor, Biofilm Inhibition nih.govmdpi.com | Oncology, Infectious Disease |

| Thieno[2,3-d]pyrimidine | 2-Aminothiophene Precursors | Kinase Inhibition, Anticancer mdpi.comnih.gov | Oncology |

| Thieno[3,2-d]pyrimidine | 3-Aminothiophene Precursors | Antimicrobial, Anticancer uni-heidelberg.deugr.es | Infectious Disease, Oncology |

Strategies for Introducing Pharmacologically Relevant Moieties

The introduction of specific chemical groups (moieties) that can interact favorably with biological targets is a central strategy in drug design. This compound is an ideal platform for this, primarily through palladium-catalyzed cross-coupling reactions that allow for the precise installation of pharmacologically relevant fragments. mdpi.com

Suzuki-Miyaura Coupling: This is one of the most widely used methods for this purpose. nih.govmdpi.com It involves the reaction of the dibromothiophene with an organoboron compound (typically an aryl- or heteroarylboronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for late-stage diversification in a synthetic sequence. By choosing the appropriate boronic acid, a vast array of substituents can be introduced at the 2- and 5-positions of the thiophene ring, including:

Substituted Phenyl Rings: To probe hydrophobic pockets, form pi-stacking interactions, or position other functional groups.

Heteroaromatic Rings (e.g., pyridine (B92270), pyrimidine, indole): To introduce hydrogen bond donors and acceptors, modulate solubility, and mimic biological recognition motifs. nih.gov

Alkenyl Groups: To act as rigid linkers or for further functionalization. nih.gov

Stille Coupling: This reaction utilizes organostannane (organotin) reagents to couple with the dibromothiophene. nih.govwiley-vch.de Like the Suzuki reaction, it is a powerful C-C bond-forming method catalyzed by palladium. It is particularly useful for synthesizing complex conjugated systems and macrocycles. rsc.org

The strategic application of these coupling reactions allows for the systematic modification of the thiophene core. A medicinal chemist can generate a library of analogues by varying the groups attached at the 2- and 5-positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

| Reaction | Reagent | Catalyst System (Typical) | Bond Formed | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) mdpi.com | C(sp²)-C(sp²) | High functional group tolerance; non-toxic byproducts. nih.gov |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ or Pd₂(dba)₃ wiley-vch.dersc.org | C(sp²)-C(sp²) | Excellent for complex fragments; neutral conditions. wiley-vch.de |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For Methyl 2,5-dibromothiophene-3-carboxylate, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry and substitution pattern. Two distinct signals are expected in the spectrum.

The first is a singlet corresponding to the lone proton attached to the thiophene (B33073) ring at the C4 position. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent bromine atom at C5 and the carboxylate group at C3. This environment results in a downfield shift, typically observed in the aromatic region.

The second signal, also a singlet, arises from the three equivalent protons of the methyl ester (-OCH₃) group. This signal appears further upfield, in a region characteristic of methyl groups attached to an oxygen atom. The absence of any adjacent protons leads to its appearance as a sharp singlet.

| Proton Assignment | Chemical Shift (δ, ppm)a | Multiplicity | Integration |

|---|---|---|---|

| Thiophene H-4 | ~7.3-7.5 | Singlet (s) | 1H |

| Methyl (-OCH₃) | ~3.8-3.9 | Singlet (s) | 3H |

aPredicted values in CDCl₃ relative to TMS.

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Six distinct carbon signals are anticipated for this compound, corresponding to each unique carbon atom in the structure.

The spectrum includes four signals for the sp²-hybridized carbons of the thiophene ring. The carbons directly bonded to the electronegative bromine atoms (C2 and C5) are expected to be significantly shielded and appear further upfield compared to typical aromatic carbons. The C3 and C4 carbons will also have distinct chemical shifts influenced by their substituents. A signal in the downfield region corresponds to the carbonyl carbon (C=O) of the ester group, which is characteristically deshielded. The final signal, appearing upfield, is attributed to the carbon of the methyl (-OCH₃) group.

| Carbon Assignment | Chemical Shift (δ, ppm)a |

|---|---|

| Ester C=O | ~160-165 |

| Thiophene C-4 | ~130-135 |

| Thiophene C-3 | ~120-125 |

| Thiophene C-2 | ~115-120 |

| Thiophene C-5 | ~110-115 |

| Methyl (-OCH₃) | ~52-55 |

aPredicted values in CDCl₃ relative to TMS.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) group. This band typically appears in the range of 1720-1740 cm⁻¹. The conjugation of the carbonyl group with the thiophene ring may shift this frequency slightly.

Other significant absorptions include the C-O stretching vibrations of the ester group, which are typically found in the 1200-1300 cm⁻¹ region. The C-H stretching of the methyl group and the lone aromatic proton would appear around 2900-3100 cm⁻¹. The C-Br stretching vibrations are expected at lower frequencies, generally in the 500-600 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Thiophene C-H | ~3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | ~2950-2850 | Medium-Weak |

| C=O Stretch | Ester (-COOCH₃) | ~1720-1740 | Strong |

| C-O Stretch | Ester (C-O) | ~1200-1300 | Strong |

| C-Br Stretch | Bromo-thiophene | ~500-600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. As a substituted thiophene, this compound contains a π-conjugated system. The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the thiophene ring. The presence of the electron-withdrawing bromine atoms and the carboxylate group can influence the energy of these transitions, typically causing a shift in the absorption maximum.

Mass Spectrometry Techniques for Molecular Composition and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₆H₄Br₂O₂S, with a monoisotopic mass of approximately 297.83 Da.

The most distinctive feature in the mass spectrum is the isotopic pattern of the molecular ion (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak appears as a characteristic triplet. The signals will be observed at m/z values corresponding to the masses of molecules containing ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br, with an expected relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) or the carbomethoxy group (•COOCH₃, 59 Da) from the molecular ion.

Ultrahigh-resolution mass spectrometry (UHRMS) would allow for the determination of the exact mass of the molecular ion and its fragments with extremely high precision (typically to within a few parts per million). This capability enables the unambiguous confirmation of the elemental composition (C₆H₄Br₂O₂S) of the parent molecule, distinguishing it from any other compounds with the same nominal mass.

| Ion | Formula | Description | Predicted m/z |

|---|---|---|---|

| [M]⁺ | [C₆H₄⁷⁹Br₂O₂S]⁺ | Molecular Ion (⁷⁹Br, ⁷⁹Br) | 298 |

| [M+2]⁺ | [C₆H₄⁷⁹Br⁸¹BrO₂S]⁺ | Molecular Ion (⁷⁹Br, ⁸¹Br) | 300 |

| [M+4]⁺ | [C₆H₄⁸¹Br₂O₂S]⁺ | Molecular Ion (⁸¹Br, ⁸¹Br) | 302 |

| [M-OCH₃]⁺ | [C₅H₁Br₂OS]⁺ | Fragment from loss of methoxy radical | 267, 269, 271 |

| [M-COOCH₃]⁺ | [C₅HBr₂S]⁺ | Fragment from loss of carbomethoxy radical | 239, 241, 243 |

Trapped Ion Mobility Spectrometry (TIMS)

Trapped Ion Mobility Spectrometry (TIMS) is a sophisticated analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides an additional dimension of separation when coupled with mass spectrometry, offering insights into the collision cross-section (CCS) of an analyte, which is a key physical property related to its three-dimensional structure.

A TIMS analysis of this compound would provide its specific collision cross-section value. This data would be invaluable for distinguishing it from isomers and other closely related compounds, which might have identical masses but different shapes. Research on the application of TIMS to general classes of thiophene compounds found in complex mixtures like petroleum has demonstrated the utility of this technique for structural characterization. However, a dedicated study focusing on this compound has not been identified.

X-ray Crystallography and Diffraction Studies for Solid-State Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such a study on this compound would provide detailed information on its molecular geometry, as well as how the molecules pack together in the solid state. This would include precise bond lengths, bond angles, and torsion angles.

Analysis of Crystal Packing Patterns

The analysis of the crystal packing would reveal how individual molecules of this compound are arranged in the crystal lattice. This arrangement is dictated by a variety of intermolecular forces. Understanding these packing patterns is crucial as they influence the material's physical properties, such as its melting point, solubility, and mechanical characteristics. While crystallographic data for other substituted thiophenes exists, the specific packing motif for the title compound remains undetermined.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules. For thiophene (B33073) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G or 6-31G(d,p), have been successfully employed to determine optimized molecular structures. researchgate.netsemanticscholar.orgscielo.org.mx These calculations provide key parameters including bond lengths, bond angles, and dihedral angles in the ground state. scielo.org.mxresearchgate.net

In the case of Methyl 2,5-dibromothiophene-3-carboxylate, a DFT geometry optimization would likely reveal a largely planar thiophene ring. The calculations would precisely define the bond lengths of C-Br, C-S, C-C, and those within the methyl carboxylate group. The results of such calculations on similar 2,5-substituted thiophene derivatives have shown good agreement with experimental data obtained from X-ray diffraction, confirming the reliability of this theoretical approach. researchgate.netsemanticscholar.org The orientation of the methyl carboxylate group relative to the thiophene ring would be a key output of the geometry optimization.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Substituted Thiophene Core Note: This table presents typical data for related thiophene derivatives as found in the literature; specific values for this compound would require a dedicated computational study.

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| C=C Bond Length (Thiophene Ring) | ~1.37 - 1.39 Å | B3LYP/6-31G(d,p) |

| C-C Bond Length (Thiophene Ring) | ~1.41 - 1.43 Å | B3LYP/6-31G(d,p) |

| C-S Bond Length (Thiophene Ring) | ~1.71 - 1.74 Å | B3LYP/6-31G(d,p) |

| C-Br Bond Length | ~1.85 - 1.88 Å | B3LYP/6-31G(d,p) |

| C-C(O) Bond Angle | ~125° - 128° | B3LYP/6-31G(d,p) |

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the opposite. mdpi.commdpi.com

For this compound, the electron density distribution is significantly influenced by the substituents. The bromine atoms and the methyl carboxylate group are electron-withdrawing, which lowers the electron density of the thiophene ring. ossila.com Computational analysis of similar thiophene derivatives shows that the HOMO and LUMO are often delocalized over the thiophene ring. mdpi.comnih.gov The HOMO-LUMO gap provides insights into the charge transfer that can occur within the molecule. nih.gov Analysis of the molecular electrostatic potential (MEP) surface would further identify the electrophilic and nucleophilic regions of the molecule, highlighting areas prone to chemical attack. scielo.org.mxnih.gov

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies of Thiophene Derivatives Note: These values are illustrative and sourced from studies on analogous compounds. Specific calculations are needed for this compound.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating capability |

| ELUMO | -2.0 to -3.0 | Electron-accepting capability |

| ΔE (HOMO-LUMO Gap) | ~4.0 to 5.0 | Chemical reactivity and stability |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. For a molecule like this compound, DFT calculations can be used to elucidate the mechanisms of reactions such as Suzuki cross-coupling, a common transformation for aryl halides. semanticscholar.org

Theoretical studies can map the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products. researchgate.net By calculating the activation energies (the energy difference between reactants and transition states), chemists can predict the feasibility and selectivity of a reaction pathway. mdpi.com For instance, in a Suzuki coupling involving the bromine atoms at the 2 and 5 positions, computational modeling could determine which site is more reactive and explain the underlying electronic factors controlling this selectivity. semanticscholar.org This approach allows for a deep, molecular-level understanding of reaction regioselectivity and stereoselectivity.

Prediction and Analysis of Spectroscopic Signatures

Theoretical calculations can accurately predict various spectroscopic signatures, which is invaluable for structure confirmation and characterization. DFT methods are routinely used to calculate vibrational frequencies (FT-IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis spectra). nih.govscispace.com

For this compound, DFT calculations would predict the characteristic vibrational modes associated with the thiophene ring, the C-Br bonds, and the methyl carboxylate group. scispace.com The calculated harmonic vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data. scispace.com Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental spectra to aid in signal assignment. nih.gov Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions, providing insight into the molecule's photophysical properties. nih.gov

Investigation of Noncovalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Noncovalent interactions play a critical role in determining the supramolecular chemistry and crystal packing of molecules. researchgate.net For halogenated compounds like this compound, halogen bonding is a significant directional interaction. mdpi.com A halogen bond is formed between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation around the C3-C(O) single bond, which dictates the orientation of the methyl carboxylate group relative to the thiophene ring. Computational methods can be used to calculate the potential energy as a function of this dihedral angle, identifying the most stable conformer(s) and the energy barriers to rotation.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov An MD simulation would model the motions of the atoms in this compound in a simulated environment, such as in a solvent or a crystal lattice. mdpi.com This can reveal information about conformational dynamics, solvent interactions, and the stability of intermolecular interactions like halogen bonds over time. researchgate.net While complex MD simulations are often applied to larger systems like protein-ligand complexes, they can also provide valuable insights into the behavior of smaller organic molecules. nih.govmdpi.com

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of environmentally benign and efficient synthetic routes is a key focus in modern chemistry. nih.gov Future research for thiophene (B33073) derivatives like Methyl 2,5-dibromothiophene-3-carboxylate is geared towards greener and more sustainable methodologies. nih.govnih.gov

Green Chemistry Approaches: The principles of green chemistry, which aim to reduce pollution and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds. nih.govnih.gov This includes the use of eco-friendly solvents like water, catalyst-free reaction conditions, and energy sources such as ultrasound activation. nih.gov

Biomass-Derived Feedstocks: A significant long-term goal is the synthesis of thiophenes from renewable resources. Research into utilizing biomass-derived materials, such as methyl levulinate, in combination with elemental sulfur, presents a promising avenue to move away from petrochemical dependency. researchgate.net This approach offers a pathway to truly sustainable thiophene production. researchgate.net

Catalyst-Free and Metal-Free Reactions: Developing synthetic methods that avoid the use of heavy metal catalysts is a critical area of research. organic-chemistry.org Recent advancements have shown the potential for transition-metal-free cyclization reactions to produce substituted thiophenes, which could be adapted for carboxylated and brominated derivatives. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs, such as the Gewald reaction, offer an efficient way to synthesize highly substituted thiophenes in a single step from simple starting materials. nih.gov Future work will likely focus on adapting these reactions to produce a wider variety of functionalized thiophenes with greater complexity and efficiency. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages for Thiophene Synthesis |

| Green Chemistry | Use of water as a solvent, catalyst-free conditions, ultrasound activation. nih.gov | Reduced environmental impact, lower energy consumption. nih.govnih.gov |

| Biomass Feedstocks | Utilization of renewable resources like methyl levulinate. researchgate.net | Sustainable production, reduced reliance on fossil fuels. researchgate.net |

| Metal-Free Cyclization | Avoidance of transition-metal catalysts. organic-chemistry.org | Lower cost, reduced metal contamination in products. organic-chemistry.org |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. nih.gov | High efficiency, atom economy, and molecular diversity. nih.gov |

Expansion of Reactivity Profiles for Broadened Applications

The two bromine atoms on this compound are key to its utility, allowing for sequential and selective functionalization. Future research will aim to expand its known reactivity to create even more complex and functional molecules.

Advanced Cross-Coupling Reactions: While Suzuki-Miyaura and Stille couplings are well-established, future efforts will likely focus on developing more sophisticated and milder cross-coupling methods. numberanalytics.comnih.gov This includes exploring new catalyst systems that are more efficient and tolerant of a wider range of functional groups. acs.org

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. numberanalytics.com Applying C-H activation techniques to the thiophene ring of this compound could open up new avenues for creating novel derivatives that are otherwise difficult to access. numberanalytics.com

Flow Chemistry: The use of continuous flow reactors for the synthesis and functionalization of thiophenes can offer improved safety, scalability, and control over reaction conditions. This technology could be particularly advantageous for highly exothermic or rapid reactions involving dibrominated thiophenes.

Development of this compound in Emerging Technologies

Thiophene-based materials are at the forefront of research in organic electronics and other advanced technologies. bohrium.com this compound is a valuable precursor for creating the next generation of these materials.

Organic Electronics: As a building block for conjugated polymers, this compound is crucial for applications in organic photovoltaics (OPVs), light-emitting diodes (OLEDs), and thin-film transistors (TFTs). numberanalytics.comjocpr.com Future work will focus on fine-tuning the electronic properties of these polymers by incorporating derivatives of this compound to enhance efficiency, stability, and processability. nih.govossila.com The extensive π-conjugation in thiophene-based structures helps in reducing the band gap and enhancing charge carrier mobility. nih.gov

Sensors and Diagnostics: Functionalized polythiophenes and oligothiophenes have shown great potential as sensory materials. bohrium.com Their optical and electronic properties can change in response to specific analytes, making them suitable for chemical sensors and biosensors for detecting proteins or DNA. bohrium.com

Energy Storage: Thiophene-based polymers are being investigated for their use in energy storage devices, such as supercapacitors and batteries, due to their redox properties and stability.

| Technology Area | Role of Thiophene Derivatives | Future Research Goal |

| Organic Photovoltaics (OPVs) | Precursors for highly efficient polymer semiconductors. ossila.com | Increase power conversion efficiency and device lifetime. jocpr.com |

| Thin-Film Transistors (TFTs) | Building blocks for π-conjugated systems like oligothiophenes. numberanalytics.comjocpr.com | Improve charge carrier mobility and operational stability. nih.gov |

| Biosensors | Fluorimetric or colorimetric indicators for biomolecule recognition. bohrium.com | Enhance sensitivity and selectivity for specific biological targets. nih.govbohrium.com |

Advanced Computational Design of Thiophene-Based Materials

Computational chemistry plays an increasingly vital role in predicting the properties of new materials before they are synthesized. This "in silico" design approach accelerates the discovery of novel thiophene-based materials with desired functionalities.

Predictive Modeling: Using techniques like Density Functional Theory (DFT), researchers can calculate the electronic structure, frontier molecular orbitals (FMO), and electrostatic potential (ESP) of molecules derived from this compound. mdpi.com This allows for the prediction of key properties like band gap, charge mobility, and reactivity.

Structure-Property Relationships: Computational studies can elucidate how modifications to the molecular structure affect the final properties of a material. mdpi.com For example, simulations can predict how different side chains or linked aromatic units will influence the packing of polymer chains in a solid-state device, which is critical for its electronic performance. nih.govmdpi.com

Virtual Screening: Large libraries of virtual compounds can be computationally screened to identify promising candidates for specific applications, such as new organic semiconductors or drug candidates, thereby streamlining experimental efforts.

Interdisciplinary Research Integrating Synthesis, Materials Science, and Biomedical Applications

The versatility of the thiophene ring makes it a privileged structure in multiple scientific fields. nih.gov Future breakthroughs will increasingly come from collaborations that bridge the gaps between synthesis, materials science, and biology.

Organic Bioelectronics: This field combines the electronic properties of conjugated polymers with biological systems. rsc.org Thiophene derivatives are being developed for applications such as biocompatible electrodes for neural interfaces, platforms for cell culture, and biosensors that can operate within the body. rsc.org Biofunctionalization of these materials is a key step to improve the interface between biotic and abiotic components. rsc.org

Drug Discovery: The thiophene nucleus is present in numerous pharmacologically active compounds, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.net this compound provides a scaffold that can be elaborated into complex molecules for screening as potential new therapeutic agents. mdpi.com For instance, thiophene derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation. nih.gov

Advanced Materials for Health: The integration of thiophene chemistry with materials science can lead to novel biomedical devices. For example, developing thiophene-based polymers with specific optical properties could lead to new agents for photodynamic therapy or advanced bio-imaging probes. nih.gov

常见问题

Q. What are the standard synthetic routes for Methyl 2,5-dibromothiophene-3-carboxylate, and how can reaction yields be optimized?

this compound is synthesized via bromination of thiophene-3-carboxylic acid derivatives followed by esterification. A common method involves:

Bromination : Reacting thiophene-3-carboxylic acid with bromine (Br₂) to yield 2,5-dibromothiophene-3-carboxylic acid.

Acid Chloride Formation : Treating the dibrominated acid with oxalyl chloride (COCl)₂ to form the reactive acid chloride intermediate.

Esterification : Reacting the acid chloride with methanol in the presence of a base (e.g., pyridine) to produce the methyl ester .

Yield Optimization : Lower yields (~35–38%) are typical due to steric hindrance from bromine substituents. Using excess oxalyl chloride and controlled stoichiometry of ethylene glycol monoethylether derivatives can improve efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

- NMR Spectroscopy : and NMR confirm ester formation, bromine substitution patterns, and thiophene ring integrity. For example, the methyl ester group typically appears as a singlet at ~3.8 ppm in NMR .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₇H₅Br₂O₂S, MW 313.99) and isotopic patterns from bromine .

- X-ray Crystallography : Resolves steric effects of bromine atoms and carboxylate orientation, though crystallization is challenging due to halogenated substituents .

Advanced Research Questions

Q. How does this compound function in conjugated polymer synthesis for optoelectronic applications?

This compound serves as a monomer in polymer backbones due to its electron-deficient thiophene core and bromine leaving groups. For example:

- Polymerization : Suzuki or Stille coupling reactions replace bromine atoms with electron-rich units (e.g., thiophene derivatives), creating alternating donor-acceptor copolymers.

- Solar Cell Performance : Polymers derived from this monomer exhibit enhanced crystallinity and charge transport when paired with bithiophene-carboxylate units, improving power conversion efficiency in nonhalogenated solvent-processed solar cells .

Q. What are the challenges in achieving regioselective functionalization of this compound?

Regioselectivity is complicated by steric and electronic factors:

- Steric Hindrance : Bromine atoms at positions 2 and 5 hinder nucleophilic attacks at the 3-carboxylate position.

- Electronic Effects : The electron-withdrawing ester group deactivates the thiophene ring, requiring catalysts like Pd(PPh₃)₄ for cross-coupling reactions.

- Mitigation Strategies : Use directing groups (e.g., pyridine ligands) or microwave-assisted synthesis to enhance reaction specificity .

Q. How do safety protocols differ for handling this compound compared to non-halogenated thiophene derivatives?

Key safety considerations include:

- Toxicity : Brominated compounds may release corrosive HBr vapors under heat. Use fume hoods and PPE (gloves, goggles).

- Decontamination : Immediate removal of contaminated clothing and thorough washing with water after skin contact .

- Waste Disposal : Halogenated waste requires separate, labeled containers for incineration to prevent environmental release .

Methodological Notes

- Contradictions in Bromination Conditions : and describe bromination using Br₂, while references alternative brominating agents (e.g., NBS). Researchers must validate reagent compatibility with ester groups to avoid side reactions.

- Data Gaps : Limited crystallographic data for this specific ester (cf. ethyl analogs in ) highlight the need for advanced structural studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。